7-Methoxy-2,3-dimethyl-1-benzofuran
Description
Properties
CAS No. |
6883-58-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-methoxy-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O2/c1-7-8(2)13-11-9(7)5-4-6-10(11)12-3/h4-6H,1-3H3 |
InChI Key |
AVNATQPOCOKYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Structural and Functional Group Analysis
Key structural analogs of 7-Methoxy-2,3-dimethyl-1-benzofuran include:
- Substituent Impact: Methoxy vs. Methyl Groups: Methyl groups at C-2 and C-3 improve metabolic stability and lipophilicity, favoring membrane penetration—a trait shared with bergapten but distinct from amiodarone’s polar diethylaminoethoxy side chain .
Pharmacological Activity Comparison
Anticancer Activity :
- 7-Methoxy-2,3-dimethyl-1-benzofuran’s methyl and methoxy substituents align with structure-activity relationship (SAR) trends observed in cytotoxic benzofurans. For example, ester groups or heterocycles at C-2 enhance cytotoxicity, as seen in microwave-synthesized antitumor compounds (e.g., compounds 32 and 33 in ) .
- In contrast, geranyloxy-substituted benzofurans exhibit antitumor activity via apoptosis induction, suggesting that bulky substituents at C-2 may offer divergent mechanisms .
Enzyme Inhibition :
- Benzofuran derivatives with methoxy groups, such as 7-Methoxy-2,3-dimethyl-1-benzofuran, are hypothesized to inhibit acetylcholinesterase (AChE) due to structural similarities to coumarin-derived inhibitors (). However, this compound lacks the dual-binding motifs (e.g., tacrine-like moieties) seen in advanced AChE inhibitors designed for Alzheimer’s disease .
Antimicrobial Activity :
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | 7-Methoxy-2,3-dimethyl-1-benzofuran | 7-Bromo-2,2-dimethyl-3H-1-benzofuran | Bergapten |
|---|---|---|---|
| Molecular Weight | ~204.23 g/mol | ~255.13 g/mol | 216.19 g/mol |
| LogP (Predicted) | ~2.8 | ~3.2 | ~2.5 |
| Hydrogen Bond Acceptors | 2 | 1 | 3 |
| Key Substituents | OMe (C-7), Me (C-2, C-3) | Br (C-7), Me (C-2, C-2) | OMe (C-5), Me (C-2) |
Q & A
Basic: What are the standard synthetic routes for 7-Methoxy-2,3-dimethyl-1-benzofuran, and how are they optimized for yield and purity?
The synthesis of benzofuran derivatives often involves catalytic cyclization or cross-metathesis strategies. For example, enantioselective synthesis of methoxy-substituted benzofurans can be achieved via olefin cross-metathesis followed by an intramolecular oxo-Michael reaction, using chiral catalysts to control stereochemistry . A simplified protocol for undergraduate labs involves reacting 4-methoxyphenol with styrene in hexafluoropropan-2-ol as a solvent, yielding dihydrobenzofuran derivatives at room temperature . Optimization includes adjusting reaction time, temperature, and catalyst loading. Purification typically employs column chromatography and HPLC, with purity confirmed via melting point analysis, NMR, and mass spectrometry .
Advanced: How can enantioselective synthesis be achieved for benzofuran derivatives like 7-Methoxy-2,3-dimethyl-1-benzofuran?
Enantioselectivity is achieved using chiral catalysts or auxiliaries. In one method, (S)-2-(7-Methoxy-2,3-dihydrobenzofuran-2-yl)-1-phenylethanone was synthesized via cross-metathesis with Grubbs catalyst, followed by stereocontrolled cyclization. Enantiomeric excess (ee) was determined via chiral HPLC, reaching >90% ee in optimized conditions . Computational modeling of transition states can further guide catalyst design to enhance stereochemical outcomes.
Basic: What spectroscopic techniques are most effective for characterizing 7-Methoxy-2,3-dimethyl-1-benzofuran?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy at C7, methyl at C2/C3) and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
- Optical Rotation : To assess enantiopurity in chiral derivatives .
- HPLC with Chiral Columns : To quantify enantiomeric excess .
Advanced: How do substituent positions (e.g., methoxy at C7 vs. C6) affect the compound's reactivity and biological activity?
Substituent positioning significantly alters electronic and steric properties. For instance, 5-Chloro-2,7-dimethyl-3-sulfonyl benzofuran derivatives exhibit antifungal activity, attributed to the electron-withdrawing sulfonyl group at C3 enhancing electrophilic interactions . Methoxy groups at C7 (vs. C6) may increase metabolic stability due to steric shielding of the furan ring. Comparative studies using isomeric analogs and docking simulations can elucidate structure-activity relationships (SAR) .
Basic: What are the common challenges in purifying 7-Methoxy-2,3-dimethyl-1-benzofuran, and how are they addressed?
Challenges include isolating non-polar derivatives from reaction mixtures and removing stereoisomers. Strategies:
- Column Chromatography : Using silica gel and gradient elution (e.g., hexane/ethyl acetate) to separate closely related compounds.
- Recrystallization : Solvent selection (e.g., ethanol/water) to improve crystalline purity.
- HPLC : For chiral resolution, as demonstrated in the isolation of (S)-enantiomers with >90% ee .
Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies on benzofuran derivatives?
Discrepancies often arise from variations in assay conditions, substituent positions, or enantiomer ratios. To address this:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Structural Analog Comparison : Test derivatives with systematic substituent changes (e.g., halogen vs. methoxy) to isolate contributing factors .
- Meta-Analysis : Cross-reference pharmacological data with crystallographic studies (e.g., hydrogen bonding patterns in protein-ligand complexes) .
Basic: How is the optical purity of enantiomerically enriched 7-Methoxy-2,3-dimethyl-1-benzofuran determined?
Chiral HPLC is the gold standard. For example, a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase can resolve enantiomers, with retention times calibrated against racemic mixtures. Optical rotation values ([α]D) are cross-validated with HPLC ee values .
Advanced: What computational methods are utilized to predict the interaction of benzofuran derivatives with biological targets?
- Molecular Docking : Software like AutoDock Vina simulates binding poses in target proteins (e.g., cytochrome P450 enzymes).
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with activity data to design optimized analogs.
- MD Simulations : Assess binding stability over time, particularly for derivatives with flexible substituents (e.g., nonenyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
